1-(3-Amino-6-methylpyridin-2-YL)ethan-1-one
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Overview
Description
1-(3-Amino-6-methylpyridin-2-YL)ethan-1-one is an organic compound with the molecular formula C8H10N2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-6-methylpyridin-2-YL)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 3-amino-6-methylpyridine with acetic anhydride under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sulfuric acid to facilitate the process. The mixture is heated to reflux, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and recrystallization helps in obtaining high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-6-methylpyridin-2-YL)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Alcohol derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
1-(3-Amino-6-methylpyridin-2-YL)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-6-methylpyridin-2-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminopyridin-3-yl)ethan-1-one: Similar structure but with the amino group at a different position.
1-(4-Amino-6-methylpyridin-3-yl)ethan-1-one: Another isomer with the amino group at the 4-position.
1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one: Contains an additional aminomethyl group.
Uniqueness
1-(3-Amino-6-methylpyridin-2-YL)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific functional groups make it a valuable compound for targeted synthesis and research applications.
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(3-amino-6-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-5-3-4-7(9)8(10-5)6(2)11/h3-4H,9H2,1-2H3 |
InChI Key |
JYKQUOQEPXXVAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)N)C(=O)C |
Origin of Product |
United States |
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